molecular formula C8H10ClNO2 B1435273 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol CAS No. 1826110-18-2

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

Cat. No. B1435273
M. Wt: 187.62 g/mol
InChI Key: CPHAJYZBZKKYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol, commonly known as 5-chloropyridin-3-ol (5-CPO), is an organic compound belonging to the group of pyridinols. It is a colorless solid at room temperature and has a molecular weight of around 131 g/mol. 5-CPO is a versatile chemical that has a wide range of applications in the scientific research field. It has been used in several biochemical and physiological studies due to its unique properties.

Scientific Research Applications

  • Fungicidal Activity

    • Field : Medicinal Chemistry
    • Application : Pyrimidinamine derivatives, which contain a pyridin-2-yloxy moiety, have been used in the design of fungicides . These compounds have shown excellent fungicidal activity .
    • Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
    • Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
  • Synthesis of Antidepressant Molecules

    • Field : Medicinal Chemistry
    • Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Method : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Synthesis of Pyridine Derivatives
    • Field : Organic Chemistry
    • Application : Pyridine derivatives, such as 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid, are often used in the synthesis of various organic compounds .
    • Method : The specific methods of synthesis can vary widely depending on the desired product. They often involve reactions with various reagents under controlled conditions .
    • Results : The resulting compounds can have a wide range of properties and uses, depending on their specific structures .
  • Synthesis of Pyrimidinamine Derivatives
    • Field : Medicinal Chemistry
    • Application : Pyrimidinamine derivatives, which contain a pyridin-2-yloxy moiety, have been used in the design of fungicides . These compounds have shown excellent fungicidal activity .
    • Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
    • Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHAJYZBZKKYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272756
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

CAS RN

1826110-18-2
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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